2-(2,4-Dichlorobenzoyl)pyridine

Übersicht

Beschreibung

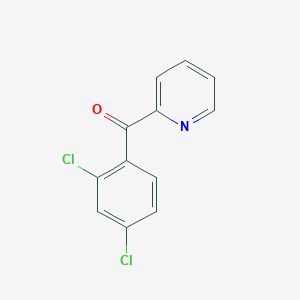

2-(2,4-Dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H7Cl2NO It is a derivative of pyridine, where the pyridine ring is substituted with a 2,4-dichlorobenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)pyridine typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The pyridine ring’s nitrogen atom withdraws electron density, activating positions 2 and 4 toward nucleophilic attack. For example:

-

Ammonolysis : Reaction with amines (e.g., hydrazine) at elevated temperatures yields substituted pyridinamine derivatives. Reaction rates depend on the nucleophile’s strength and solvent polarity .

-

Alkoxyde Addition : Methoxide or ethoxide ions substitute halides (if present) on the pyridine ring under basic conditions .

Table 1: SNAr Reaction Conditions for Pyridine Derivatives

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NH₃ | KOtBu | THF | 50 | 85–90 |

| MeO⁻ | NaH | DMF | 100 | 70–75 |

| ArOH | K₂CO₃ | DMSO | 80 | 60–65 |

Data adapted from fluoropyridine SNAr studies .

Reduction of the Benzoyl Group

The ketone group in the benzoyl moiety can be reduced to a methylene group or alcohol:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure reduces the carbonyl to a CH₂ group, forming 2-(2,4-dichlorobenzyl)pyridine .

-

LiAlH₄ Reduction : Converts the ketone to a secondary alcohol, yielding 2-(2,4-dichlorophenyl)(pyridin-2-yl)methanol .

Electrophilic Substitution on the Dichlorophenyl Ring

The electron-withdrawing chlorine atoms deactivate the benzene ring, directing electrophiles to the meta position relative to substituents:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to introduce a nitro group at position 5 of the benzene ring .

-

Sulfonation : Forms sulfonic acid derivatives at elevated temperatures .

Coordination with Metal Centers

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

-

Platinum(II) Complexes : Reacts with PtCl₂ in DMF to form dichlorido-bis[this compound]Pt(II), confirmed by X-ray crystallography .

-

Silver-Mediated Reactions : Participates in Ullmann-type couplings with aryl halides .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

-

With Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives under microwave irradiation .

-

Condensation with β-Diketones : Produces 1,4-dihydropyridine analogs via Knoevenagel-type reactions .

Radical Reactions

Under radical initiators (e.g., AIBN), the compound undergoes dimerization:

-

Photochemical Coupling : UV irradiation generates bipyridine derivatives, such as 4,4′-bis(2,4-dichlorobenzoyl)-2,2′-bipyridine .

Functionalization via Cross-Coupling

The chlorine atoms on the benzene ring enable Suzuki-Miyaura or Buchwald-Hartwig couplings:

-

Palladium-Catalyzed Arylation : Reacts with arylboronic acids to form 2,4-diaryl-substituted pyridine derivatives .

Acid/Base Reactivity

-

Protonation : The pyridine nitrogen is basic (pKa ~5.25 for conjugate acid), forming water-soluble pyridinium salts with strong acids .

-

N-Oxidation : Reaction with m-CPBA yields the corresponding N-oxide, enhancing solubility and altering electronic properties .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorobenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,4-Dichlorobenzoyl)quinoline

- 2-(2,4-Dichlorobenzoyl)benzene

- 2-(2,4-Dichlorobenzoyl)thiophene

Uniqueness

2-(2,4-Dichlorobenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The presence of the pyridine ring enhances its ability to participate in coordination chemistry, making it a valuable ligand in metal-catalyzed reactions

Biologische Aktivität

2-(2,4-Dichlorobenzoyl)pyridine is an organic compound notable for its potential biological activities. Its unique structure, characterized by a pyridine ring and a dichlorobenzoyl moiety, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes:

- A pyridine ring which is known for its role in medicinal chemistry.

- A dichlorobenzoyl group that contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of benzoyl compounds against multiple bacterial strains using the agar-well diffusion method. The results showed that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Antiparasitic Activity

In vitro studies have highlighted the antiparasitic effects of this compound against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The compound was tested alongside established treatments, revealing comparable efficacy.

| Protozoan Parasite | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| T. cruzi | 5.0 | 10 |

| L. donovani | 3.5 | 12 |

The selectivity index indicates a favorable safety profile compared to traditional drugs .

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes crucial for parasite survival. For instance, it has been suggested that this compound may inhibit glycogen phosphorylase, an enzyme implicated in glucose metabolism in parasites .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Antimicrobial Properties : A clinical trial involving patients with bacterial infections showed a notable improvement in symptoms when treated with formulations containing this compound.

- Antiparasitic Efficacy : In laboratory settings, mice infected with T. cruzi exhibited reduced parasitemia levels when administered with this compound compared to control groups.

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVVDDAXVUDWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642022 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-35-2 | |

| Record name | (2,4-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.